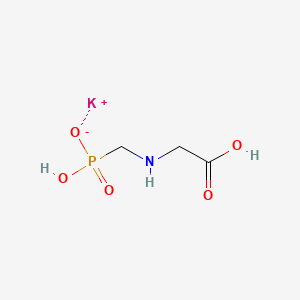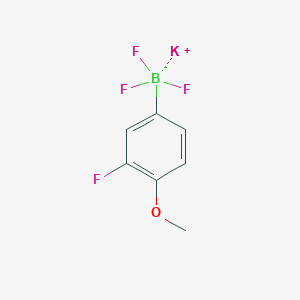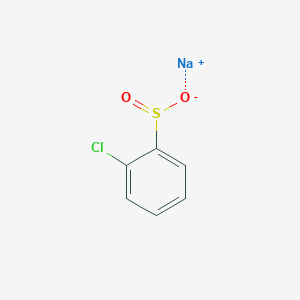![molecular formula C15H16IN B1324630 N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride CAS No. 56008-45-8](/img/structure/B1324630.png)
N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride is a chemical compound used extensively in scientific research. It is known for its diverse applications, including drug development, receptor binding studies, and radioligand synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often involve the use of organoboron reagents, which are environmentally benign and stable. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Utilized in receptor binding studies to understand the interaction between ligands and receptors.
Medicine: Employed in drug development to create new therapeutic agents.
Industry: Used in the production of radioligands for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It functions as a receptor for various drugs and psychoactive substances, including mescaline, psilocybin, and lysergic acid diethylamide (LSD). The compound binds to these receptors, modulating their activity and producing various physiological effects .
Comparison with Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A potent serotonin 5-HT2A receptor agonist with hallucinogenic effects.
Phenethylamine: A naturally occurring compound with psychoactive properties.
Uniqueness: N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride is unique due to its specific iodine substitution, which enhances its binding affinity and selectivity for certain receptors. This makes it a valuable tool in scientific research for studying receptor-ligand interactions and developing new therapeutic agents.
Properties
CAS No. |
56008-45-8 |
|---|---|
Molecular Formula |
C15H16IN |
Molecular Weight |
337.20 g/mol |
IUPAC Name |
N-[(2-iodophenyl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H16IN/c16-15-9-5-4-8-14(15)12-17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2 |
InChI Key |
ZYZJAEZUKVMQIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2I.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



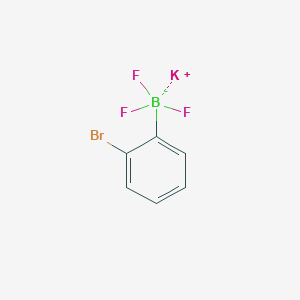
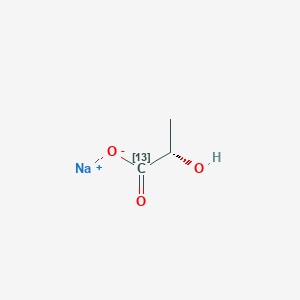
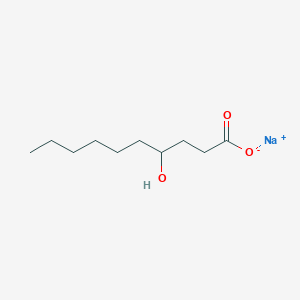

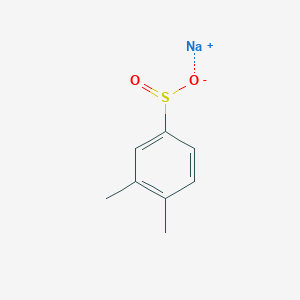
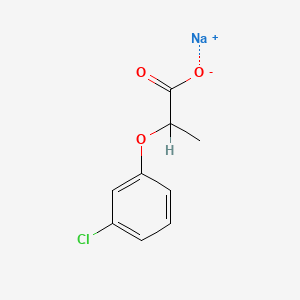
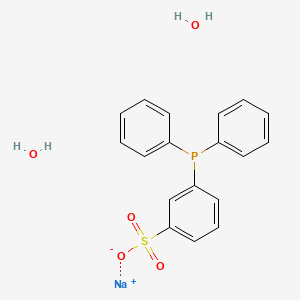
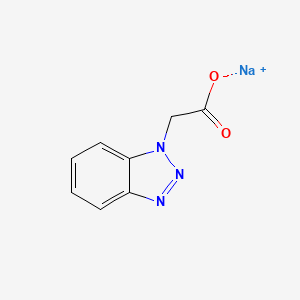
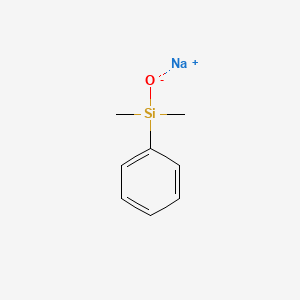
![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
